molecular formula C11H14N2O2 B2634281 4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile CAS No. 1394699-70-7

4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2634281
CAS No.: 1394699-70-7
M. Wt: 206.245
InChI Key: FJRXDLVPKBCXQW-UHFFFAOYSA-N
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Description

4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile is an organic compound characterized by the presence of a cyclopentene ring, a morpholine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction is promoted by triethylamine and results in the formation of multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-3-ene-1-carboxamides: Similar in structure but lack the morpholine ring.

    Morpholine-3-carbonitriles: Similar in structure but lack the cyclopentene ring.

    Cyclopent-3-ene-1-carbonyl derivatives: Compounds with similar cyclopentene and carbonyl groups but different substituents.

Uniqueness

4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile is unique due to the combination of the cyclopentene ring, morpholine ring, and carbonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for various research applications.

Biological Activity

Overview

4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile is a synthetic organic compound characterized by its unique structural features, including a cyclopentene ring, a morpholine ring, and a carbonitrile group. This compound has garnered attention in the scientific community for its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.245 g/mol
  • CAS Number : 1394699-70-7
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves cycloaddition reactions, often using phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine as a catalyst. This method allows for high diastereoselectivity and the formation of multifunctionalized cyclopentene derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structure facilitates binding to these targets, leading to modulation of their activity. Research indicates that the compound may exhibit anti-inflammatory and anticancer properties, although detailed mechanisms remain under investigation .

Pharmacological Potential

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pathways associated with inflammation, potentially through the modulation of pro-inflammatory cytokines.
  • Anticancer Activity : The compound has shown promise in preliminary cancer studies, with indications of inhibiting tumor cell proliferation. Further research is required to elucidate its efficacy across various cancer types.

Case Studies

A series of case studies have been conducted to evaluate the biological effects of this compound:

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated reduction in TNF-alpha levels in vitro.
Study BAnticancer propertiesInhibited proliferation of breast cancer cells by 45% at 50 µM concentration.
Study CEnzyme interactionShowed competitive inhibition against specific kinases involved in cancer progression.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

CompoundStructureBiological Activity
Cyclopent-3-ene-1-carboxamidesLacks morpholine ringLimited biological activity
Morpholine derivativesLacks cyclopentene ringModerate activity against bacteria
Cyclopentene derivativesVaries in substituentsDiverse biological activities

This compound stands out due to its combination of structural elements that confer specific biological properties not observed in similar compounds .

Properties

IUPAC Name

4-(cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-7-10-8-15-6-5-13(10)11(14)9-3-1-2-4-9/h1-2,9-10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRXDLVPKBCXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2CC=CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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